alpha-NADPH sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

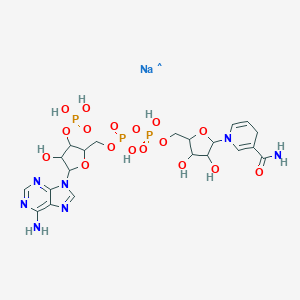

Alpha-NADPH sodium salt, also known as nicotinamide adenine dinucleotide phosphate sodium salt, is a crucial cofactor in various biological reactions. It plays a significant role in anabolic reactions, such as lipid and nucleic acid synthesis, by providing the necessary reducing power. This compound is essential in cellular processes, including photosynthesis in plants and fatty acid synthesis in animals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alpha-NADPH sodium salt can be synthesized through enzymatic or chemical methods. The enzymatic method involves the reduction of nicotinamide adenine dinucleotide phosphate using glucose-6-phosphate dehydrogenase in the presence of glucose-6-phosphate. The chemical synthesis involves the reduction of nicotinamide adenine dinucleotide phosphate using sodium borohydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the synthesis of nicotinamide adenine dinucleotide phosphate, which is then converted to its reduced form, this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-NADPH sodium salt undergoes various types of reactions, including:

Oxidation-Reduction Reactions: It acts as an electron donor in redox reactions, converting to its oxidized form, nicotinamide adenine dinucleotide phosphate.

Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation-Reduction: Common reagents include glucose-6-phosphate dehydrogenase and glucose-6-phosphate for reduction, and oxidizing agents like hydrogen peroxide for oxidation.

Substitution: Reagents such as alkyl halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Alpha-NADPH sodium salt has extensive applications in scientific research:

Wirkmechanismus

Alpha-NADPH sodium salt exerts its effects by acting as an electron donor in redox reactions. It transfers electrons to various substrates, facilitating their reduction. This process is crucial in biosynthetic pathways, where it helps in the synthesis of fatty acids, nucleotides, and other essential biomolecules. The molecular targets include enzymes like glucose-6-phosphate dehydrogenase and ferredoxin-NADP+ reductase, which are involved in maintaining the redox balance within cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nicotinamide adenine dinucleotide sodium salt: Involved in catabolic reactions, primarily in energy production.

Flavin adenine dinucleotide sodium salt: Functions in redox reactions, similar to alpha-NADPH sodium salt, but is tightly bound to enzymes.

Uniqueness

This compound is unique due to its specific role in anabolic reactions, providing the reducing power necessary for biosynthesis. Unlike nicotinamide adenine dinucleotide sodium salt, which is mainly involved in energy production, this compound is crucial for the synthesis of biomolecules. Additionally, its role in photosynthesis distinguishes it from other similar compounds .

Biologische Aktivität

Dihexyl phthalate (DHP), a common plasticizer, is utilized in various consumer products, including flooring, toys, and automotive parts. Its biological activity has garnered significant attention due to its potential health impacts and environmental implications. This article reviews the biological effects of DHP, emphasizing its mechanisms of action, toxicological profiles, and relevant case studies.

DHP is classified as a phthalate ester with the chemical formula C18H38O4. It serves primarily as a plasticizer in polyvinyl chloride (PVC) applications, enhancing flexibility and durability. Common applications include:

- Automotive parts : Used in air filters and battery covers.

- Consumer products : Found in toys, weather stripping, and vinyl gloves.

- Industrial applications : Incorporated into canvas tarps and conveyor belts.

1. Reactive Oxygen Species (ROS) Induction

Research indicates that DHP exposure leads to increased levels of reactive oxygen species (ROS), which are linked to oxidative stress. A study employing metabolomics revealed that DHP significantly altered metabolic profiles, resulting in elevated ROS levels and subsequent cell apoptosis and inflammation. The expression of genes related to fatty acid synthesis was also affected, indicating a disruption in lipid metabolism .

2. Endocrine Disruption

DHP has been associated with endocrine disruption, affecting reproductive health. In rodent studies, it was observed that DHP exposure led to reduced fertility and developmental toxicity . The compound's ability to mimic hormones can interfere with normal endocrine functions, potentially leading to long-term health issues.

3. Toxicological Effects

Toxicological assessments have shown that DHP can cause liver damage and alterations in serum cholesterol levels. In experimental models, high doses resulted in significant liver toxicity, with the liver identified as a primary target organ for damage . Additionally, developmental studies highlighted potential risks during prenatal exposure.

Case Study 1: Metabolomics Analysis

A recent study utilized metabolomics combined with bioanalytical methods to assess the impact of DHP on human cells. The findings indicated significant alterations in metabolic pathways related to lipid metabolism and oxidative stress markers. Notably, the study reported an increase in apoptosis-related gene expression following DHP exposure .

Case Study 2: Environmental Impact

Investigations into the environmental presence of DHP revealed its accumulation in soil and water systems. A study focusing on soil bacteria demonstrated that DHP exposure altered nutrient cycling processes and affected microbial community dynamics. Specifically, it was found that DHP inhibited swimming motility in certain bacterial strains while not significantly affecting biofilm formation .

Summary of Biological Effects

The following table summarizes key biological effects associated with DHP exposure:

Eigenschaften

InChI |

InChI=1S/C21H30N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-15(31)16(44-46(33,34)35)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)14(30)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYVMBKHHSQDKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O)O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N7NaO17P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585233 |

Source

|

| Record name | PUBCHEM_16219732 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-28-4 |

Source

|

| Record name | PUBCHEM_16219732 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.